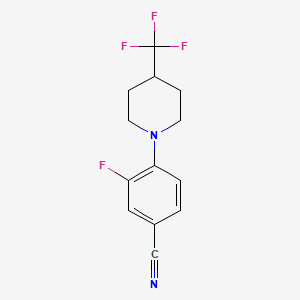
2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high thermal and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form stable intermediates and transition states, facilitating various synthetic transformations .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: This compound is similar in structure but differs in its ether linkage, which affects its reactivity and applications.
Bis(2,2,2-trifluoroethyl) carbonate: Another fluorinated carbonate with different physical and chemical properties.
Uniqueness: 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of fluorinated groups, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance .
Properties
CAS No. |
1791423-48-7 |
|---|---|
Molecular Formula |
C6H5F7O3 |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H5F7O3/c7-3(8)5(9,10)1-15-4(14)16-2-6(11,12)13/h3H,1-2H2 |
InChI Key |
ZPQXJDLVIXUKJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


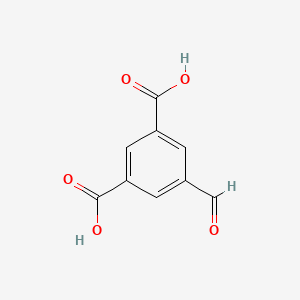
![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)
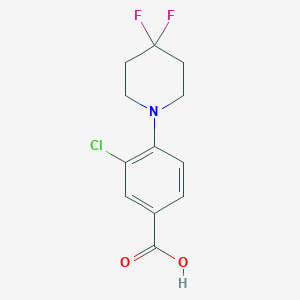

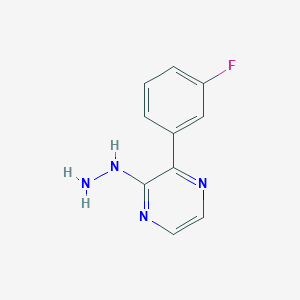




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

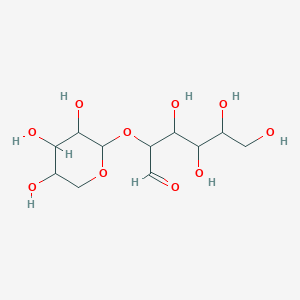
![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
